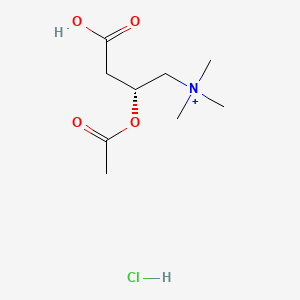

L-Acetylcarnitine (hydrochloride)

Description

Significance as an Endogenous Acetylated Carnitine Derivative

L-Acetylcarnitine is an endogenous metabolic intermediate synthesized within the mitochondria of various tissues, including the brain, liver, and kidneys. google.comnih.gov Its primary function is to facilitate the transport of acetyl groups across the inner mitochondrial membrane, a critical step in both the breakdown of fatty acids for energy (beta-oxidation) and the synthesis of the neurotransmitter acetylcholine (B1216132). patsnap.comnih.govnih.gov

The biosynthesis of L-carnitine, the precursor to L-Acetylcarnitine, is a multi-step enzymatic process starting from the amino acid Nε-trimethyllysine. wikipedia.org The acetylation of L-carnitine to form L-Acetylcarnitine is catalyzed by the enzyme carnitine acetyltransferase (CAT). nih.govnih.gov This reversible reaction is vital for buffering the acetyl-CoA pool within the mitochondria, ensuring a steady supply for the Krebs cycle and maintaining cellular energy homeostasis. nih.govnih.gov

Overview of Primary Research Areas for L-Acetylcarnitine (hydrochloride)

Research into L-Acetylcarnitine (hydrochloride) has spanned several key areas, primarily focusing on its effects on the nervous system and metabolic processes. The ability of L-Acetylcarnitine to cross the blood-brain barrier more readily than L-carnitine has made it a significant subject of neurological research. patsnap.comgoogle.com

Key research areas include:

Neuroprotection and Cognitive Function: A substantial body of research has investigated the neuroprotective effects of L-Acetylcarnitine. nih.govnih.govnih.gov Studies have explored its potential in the context of age-related cognitive decline, Alzheimer's disease, and other neurodegenerative conditions. medicinenet.comnih.govresearchgate.net The proposed mechanisms include enhancing mitochondrial function, increasing acetylcholine synthesis, and protecting against oxidative stress. patsnap.comresearchgate.net

Neuropathic Pain: The role of L-Acetylcarnitine in alleviating painful peripheral neuropathies has been a significant area of clinical investigation. nih.govnih.gov Research has focused on its effects in neuropathies induced by diabetes, chemotherapy, and HIV antiretroviral therapy. nih.govnih.govjwatch.org

Metabolic Disorders: L-Acetylcarnitine's involvement in fatty acid and glucose metabolism has led to research into its potential role in managing metabolic conditions such as type 2 diabetes. patsnap.comresearchgate.net Studies have examined its effects on insulin (B600854) sensitivity and lipid profiles. patsnap.comresearchgate.net

Mitochondrial Function: A fundamental area of research is the impact of L-Acetylcarnitine on mitochondrial health and function. patsnap.compnas.org Studies have shown that it can help restore mitochondrial function that declines with age. pnas.org

Historical and Current Academic Perspectives on L-Acetylcarnitine (hydrochloride) Research

Historically, research on L-carnitine and its derivatives was primarily centered on their role in energy metabolism, particularly the transport of fatty acids into mitochondria. nih.govnih.gov The discovery that L-Acetylcarnitine could cross the blood-brain barrier opened up new avenues for neurological research. google.com

Early preclinical studies in the late 20th century demonstrated promising results for L-Acetylcarnitine in improving learning and synaptic transmission in aged animal models. researchgate.net This led to numerous clinical trials investigating its efficacy in various neurological and psychiatric conditions.

Current academic perspectives remain focused on the multifaceted mechanisms of L-Acetylcarnitine. While early clinical trials for conditions like Alzheimer's disease showed mixed results, ongoing research continues to explore its potential, particularly in the early stages of cognitive decline and for specific patient populations. nih.govalzdiscovery.orgnih.gov The understanding of L-Acetylcarnitine's role has expanded beyond simple energy metabolism to include its influence on gene expression through epigenetic mechanisms, such as providing acetyl groups for histone acetylation. nih.govnih.gov

Recent research has also delved into its anti-inflammatory and antioxidant properties, suggesting broader therapeutic potential. nih.gov Systematic reviews and meta-analyses continue to evaluate the existing evidence to refine the understanding of its clinical utility in various conditions. nih.govplos.org

Interactive Data Table: Key Research Findings on L-Acetylcarnitine

| Research Area | Key Findings | Supporting Evidence |

| Neuroprotection | May slow cognitive decline in early-stage Alzheimer's and MCI. alzdiscovery.org Improves mitochondrial function in aged brains. pnas.org | Preclinical studies show it counteracts cognitive decline and improves cholinergic neurotransmission. researchgate.net |

| Neuropathic Pain | Significantly reduces pain in patients with diabetic and HIV-related neuropathy. nih.gov Promotes nerve fiber regeneration. nih.govnih.gov | Clinical trials demonstrate a reduction in pain scores and improvements in nerve conduction parameters. nih.govplos.org |

| Metabolic Function | May improve insulin sensitivity and lipid metabolism. patsnap.com | Studies suggest it enhances glucose disposal and may have a role in managing type 2 diabetes. patsnap.comnih.gov |

| Mitochondrial Health | Reverses age-associated decline in mitochondrial function and membrane potential. pnas.org | Animal studies show it restores cardiolipin (B10847521) levels and improves mitochondrial transcription. pnas.org |

Structure

3D Structure of Parent

Properties

Molecular Formula |

C9H18NO4 · HCl |

|---|---|

Molecular Weight |

240.7 |

InChI Key |

JATPLOXBFFRHDN-DDWIOCJRSA-O |

Appearance |

Assay:≥98%A crystalline solid |

Synonyms |

2R-(acetyloxy)-3-carboxy-N,N,N-trimethyl-1-propanaminium, monohydrochloride |

Origin of Product |

United States |

Fundamental Biological and Biochemical Aspects of L Acetylcarnitine Hydrochloride

Biosynthesis and Endogenous Production of L-Acetylcarnitine

The synthesis of L-carnitine, the precursor to L-Acetylcarnitine, is a multi-step process that occurs across various cellular compartments and tissues. oregonstate.edu

Enzymatic Synthesis Pathways: Role of Carnitine Acetyltransferase (CAT)

L-Acetylcarnitine is synthesized from L-carnitine and acetyl-CoA in a reversible reaction catalyzed by the enzyme Carnitine Acetyltransferase (CAT), also known as Carnitine O-acetyltransferase (CRAT). nih.govwikipedia.org This enzyme is found in various subcellular locations, including the mitochondria, peroxisomes, and endoplasmic reticulum. wikipedia.org The reaction facilitates the buffering of the acetyl-CoA pool and the transport of acetyl groups across mitochondrial membranes. nih.gov

The enzymatic reaction is as follows: Acetyl-CoA + L-carnitine ⇌ CoA + L-Acetylcarnitine wikipedia.org

This equilibrium is crucial for maintaining energy homeostasis within the cell. lktlabs.com

Tissue-Specific Synthesis: Brain, Liver, Kidney

The biosynthesis of L-carnitine, and subsequently L-Acetylcarnitine, occurs primarily in the liver, kidneys, and brain. oregonstate.eduresearchgate.netnih.gov While the initial steps involving lysine (B10760008) methylation can happen in many tissues, the final steps of L-carnitine synthesis are restricted to these specific organs due to the localized expression of the necessary enzymes. oregonstate.edufigshare.com The liver is a major site of L-carnitine synthesis and then transports it via the bloodstream to other tissues like skeletal and cardiac muscle, which rely on it for fatty acid oxidation but cannot synthesize it themselves. oregonstate.edu The brain also has the capacity for L-Acetylcarnitine synthesis, where it is involved in energy metabolism and neurotransmitter synthesis. nih.govresearchgate.net The kidneys play a significant role in both the synthesis and reabsorption of L-carnitine. figshare.comnih.gov

Intracellular Localization and Transport Mechanisms

The function of L-Acetylcarnitine is intrinsically linked to its location within the cell and its transport across various membranes.

Mitochondrial Transport: Carnitine/Acetylcarnitine Translocase (CACT)

The inner mitochondrial membrane is impermeable to acetyl-CoA. youtube.com L-Acetylcarnitine, however, can be transported across this membrane by the carnitine-acylcarnitine translocase (CACT), also known as solute carrier family 25 member 20 (SLC25A20). wikipedia.orgnih.govgosset.ai This transporter facilitates the exchange of L-Acetylcarnitine from the intermembrane space into the mitochondrial matrix for a molecule of free L-carnitine moving in the opposite direction. nih.govwikipedia.org This shuttle system is essential for exporting acetyl units from the mitochondria when they are in excess and for importing them when needed for the tricarboxylic acid (TCA) cycle. nih.govjohnshopkins.edu

Cytosolic and Nuclear Distribution

L-Acetylcarnitine is also found in the cytosol and the nucleus. wikipedia.orgnih.gov The shuttling of acetyl groups from the mitochondria to the cytosol via the carnitine/acetylcarnitine system provides a source of acetyl-CoA for various cytosolic processes, including the synthesis of fatty acids and cholesterol. nih.gov In the nucleus, acetyl-CoA derived from L-Acetylcarnitine can be used for histone acetylation, an important epigenetic modification that regulates gene expression. nih.gov This highlights a critical link between mitochondrial metabolism and nuclear function, mediated by L-Acetylcarnitine. nih.gov

Core Metabolic Roles of L-Acetylcarnitine

L-Acetylcarnitine (ALCAR), the acetylated ester of L-carnitine, is a naturally occurring compound integral to cellular metabolism. patsnap.com It plays a fundamental role in energy production by participating in the transport of fatty acids into the mitochondria and by modulating the balance of key metabolic intermediates. patsnap.comnih.gov Its functions are critical in tissues with high energy demands, such as skeletal and cardiac muscle. patsnap.commhmedical.com

Facilitation of Acetyl-CoA Transport for Mitochondrial Fatty Acid Beta-Oxidation

One of the primary and most well-understood functions of the carnitine system, in which L-acetylcarnitine is a key player, is the transport of long-chain fatty acids from the cytoplasm into the mitochondrial matrix, where they undergo β-oxidation. creative-proteomics.comnih.gov The inner mitochondrial membrane is impermeable to long-chain fatty acids, necessitating a specialized transport mechanism known as the carnitine shuttle. mhmedical.comyoutube.comyoutube.com

The process begins with the activation of fatty acids in the cytosol, where they are converted to their coenzyme A (CoA) esters, known as acyl-CoAs. youtube.comlumenlearning.com The carnitine shuttle then facilitates the transport of these activated fatty acids across the mitochondrial barrier through a series of enzymatic steps:

Acyl-CoA to Acylcarnitine Conversion: The enzyme Carnitine Palmitoyltransferase I (CPT1), located on the outer mitochondrial membrane, catalyzes the transfer of the acyl group from acyl-CoA to L-carnitine, forming acylcarnitine and releasing free Coenzyme A. mhmedical.comlumenlearning.com

Translocation: The newly formed acylcarnitine is then transported across the inner mitochondrial membrane into the mitochondrial matrix by the enzyme Carnitine-Acylcarnitine Translocase (CACT). mhmedical.comyoutube.comtaylorandfrancis.com This transport occurs in exchange for a molecule of free carnitine being moved out of the matrix. taylorandfrancis.com

Acylcarnitine to Acyl-CoA Reconversion: Once inside the matrix, Carnitine Palmitoyltransferase II (CPT2), an enzyme bound to the inner surface of the inner mitochondrial membrane, reverses the process. mhmedical.comyoutube.com CPT2 transfers the acyl group from acylcarnitine back to a mitochondrial Coenzyme A molecule, reforming acyl-CoA and regenerating free L-carnitine. mhmedical.comyoutube.com

This reformed acyl-CoA is now available within the mitochondrial matrix to be broken down through the process of β-oxidation. youtube.com Each cycle of β-oxidation shortens the fatty acyl chain by two carbons, producing one molecule of acetyl-CoA. lumenlearning.com L-Acetylcarnitine itself can be formed within the mitochondria when carnitine acetyltransferase transfers an acetyl group from acetyl-CoA to L-carnitine. nih.govnih.gov This reaction is reversible and allows for the transport of acetyl units out of the mitochondria, a key aspect of its buffering role. youtube.comnih.gov

Table 1: Key Enzymes of the Carnitine Shuttle

| Enzyme | Location | Function |

| Carnitine Palmitoyltransferase I (CPT1) | Outer Mitochondrial Membrane | Catalyzes the conversion of acyl-CoA and L-carnitine to acylcarnitine. mhmedical.comlumenlearning.com |

| Carnitine-Acylcarnitine Translocase (CACT) | Inner Mitochondrial Membrane | Transports acylcarnitine into the mitochondrial matrix in exchange for free carnitine. mhmedical.comtaylorandfrancis.com |

| Carnitine Palmitoyltransferase II (CPT2) | Inner Mitochondrial Membrane (Matrix Side) | Converts acylcarnitine back into acyl-CoA within the mitochondrial matrix. mhmedical.comyoutube.com |

Contribution to Cellular Energy Production and ATP Synthesis

The transport of fatty acids into the mitochondria via the carnitine shuttle is a critical prerequisite for cellular energy production from fats. patsnap.comnih.gov The acetyl-CoA generated from the β-oxidation of these fatty acids is a primary fuel for the Krebs cycle (also known as the tricarboxylic acid or TCA cycle). nih.govnih.gov

Within the mitochondrial matrix, each molecule of acetyl-CoA condenses with oxaloacetate to form citrate, initiating the Krebs cycle. nih.gov The subsequent reactions of the cycle generate high-energy electron carriers, namely NADH and FADH2. nih.gov These molecules then donate their electrons to the electron transport chain (ETC), a series of protein complexes embedded in the inner mitochondrial membrane. nih.govnih.gov

The flow of electrons through the ETC drives the pumping of protons from the mitochondrial matrix to the intermembrane space, creating a proton gradient. youtube.comyoutube.com This gradient represents a form of stored energy. youtube.com The protein complex ATP synthase utilizes the flow of protons back into the matrix to drive the synthesis of adenosine (B11128) triphosphate (ATP), the primary energy currency of the cell. patsnap.comnih.govyoutube.com The breakdown of a single 16-carbon fatty acid can yield up to 129 molecules of ATP, highlighting the efficiency of fatty acid oxidation for energy production. nih.gov

L-Acetylcarnitine contributes to this process not only by facilitating the transport of the initial fatty acid substrates but also by potentially supplying acetyl groups directly for the synthesis of acetylcholine (B1216132), a key neurotransmitter, using acetyl-CoA derived from its own breakdown. patsnap.comnih.gov Studies have shown that the administration of L-acetylcarnitine can interact with energy metabolism, leading to increased ATP levels. nih.gov

Buffering of Intracellular Coenzyme A Levels

Beyond its transport function, the carnitine system plays a crucial role in maintaining metabolic homeostasis by buffering the ratio of acetyl-CoA to free Coenzyme A (CoA) within the mitochondria. nih.govnih.govencyclopedia.pub The enzyme carnitine acetyltransferase (CrAT) facilitates the reversible reaction between acetyl-CoA and L-carnitine to form L-acetylcarnitine and free CoA. nih.govresearchgate.net

By converting excess acetyl-CoA into L-acetylcarnitine, the carnitine system frees up intramitochondrial CoA, making it available for other essential reactions, such as the next round of β-oxidation or the Krebs cycle. nih.govencyclopedia.pubresearchgate.net The L-acetylcarnitine formed can then be transported out of the mitochondria, effectively removing excess acetyl groups. youtube.comencyclopedia.pub Conversely, when acetyl-CoA levels are low, L-acetylcarnitine can donate its acetyl group back to CoA, replenishing the acetyl-CoA pool to meet cellular energy demands. ahajournals.org This dynamic equilibrium ensures that the supply of acetyl-CoA is matched with the cell's immediate metabolic needs, preventing both deleterious accumulation and substrate depletion. ahajournals.orgahajournals.org

Research has demonstrated this buffering capacity in vivo. In studies involving cardiac muscle under high workload, the acetylcarnitine pool was shown to be consumed to replenish acetyl-CoA, highlighting its role as a ready source of energetic substrate. ahajournals.org Conversely, conditions that increase acetyl-CoA production lead to a corresponding increase in the synthesis and size of the acetylcarnitine pool. ahajournals.orgahajournals.org

Table 2: Research Findings on Acetyl-CoA Buffering

| Condition | Observation | Implication | Source |

| Increased Pyruvate Dehydrogenase (PDH) Flux (via Dichloroacetate) | 35% increase in the production of [1-¹³C]acetylcarnitine from [2-¹³C]pyruvate. | Demonstrates that excess acetyl-CoA production is buffered by conversion to acetylcarnitine. | ahajournals.orgahajournals.org |

| Increased Cardiac Workload (via Dobutamine) | 37% decrease in the production of [1-¹³C]acetylcarnitine and a 40% decrease in the acetylcarnitine pool size. | Shows that acetylcarnitine acts as a source to replenish acetyl-CoA when energy demand is high. | ahajournals.org |

| In Vitro Incubation with L-carnitine | Near-complete block of acetyl-CoA-induced protein acetylation in isolated muscle mitochondria. | Suggests the L-carnitine/CrAT system mitigates the effects of excess acetyl-CoA. | nih.gov |

Molecular and Cellular Mechanisms of L Acetylcarnitine Hydrochloride Action

Modulation of Mitochondrial Physiology and Bioenergetics

LAC is integral to mitochondrial health, influencing energy metabolism, structural integrity, and the generation of new mitochondria.

L-Acetylcarnitine enhances mitochondrial energy metabolism through several key actions. It facilitates the transport of acetyl-CoA into the mitochondrial matrix, which is a primary substrate for the tricarboxylic acid (TCA) cycle, a crucial pathway for ATP production. xcessbio.com This process is vital for cellular energy. LAC also helps maintain the balance of the acetyl-CoA/CoA ratio within the mitochondria. researchgate.netnih.gov By donating its acetyl group to form acetyl-CoA, it frees up coenzyme A (CoA), which is essential for various metabolic reactions, including the β-oxidation of fatty acids. researchgate.net This regulation prevents the depletion of the free CoA pool, which is necessary for the smooth operation of the TCA cycle. researchgate.netnih.gov

Furthermore, LAC is involved in the carnitine shuttle system, which transports long-chain fatty acids across the inner mitochondrial membrane for their subsequent breakdown and energy production. researchgate.netencyclopedia.pub This process is particularly important in tissues with high energy demands. Studies in perfused livers of rats have shown that treatment with acetyl-L-carnitine (B1666533) can stimulate oxygen consumption and biosynthetic functions, likely by increasing ATP production. core.ac.uk In aged rats, LAC treatment has been observed to slow the age-related decline in mitochondrial respiration. core.ac.uk

L-Acetylcarnitine exerts protective effects on the structure and function of mitochondria. nih.gov It helps to stabilize the inner mitochondrial membrane by interacting with cardiolipin (B10847521), a key phospholipid component. researchgate.net This stabilization is crucial for maintaining the integrity of the electron transport chain and preventing electron leakage, which can lead to the production of reactive oxygen species (ROS). nih.gov By preserving mitochondrial structure, LAC helps to reduce oxidative stress and protect against mitochondrial dysfunction. nih.gov

Moreover, LAC aids in the removal of toxic acyl groups from the mitochondria, preventing their accumulation which can be detrimental to mitochondrial function. researchgate.net This "buffering" effect extends to byproducts of fatty acid metabolism and certain xenobiotics. researchgate.net Research has shown that L-carnitine can inhibit the mitochondrial membrane permeability transition, a key event in some forms of cell death, thereby protecting mitochondrial integrity. researchgate.netsigmaaldrich.com

L-Acetylcarnitine has been shown to influence mitochondrial biogenesis, the process of generating new mitochondria. nih.gov Studies in aged rats have demonstrated that dietary supplementation with LAC can counteract age-related declines in mitochondrial biogenesis in various tissues, including the brain, skeletal muscle, and liver. nih.govesmed.org This effect is often associated with the activation of the PGC-1α signaling cascade, a master regulator of mitochondrial biogenesis. esmed.org

Specifically, research indicates that LAC treatment can increase the levels of PGC-1α and its downstream targets, such as nuclear respiratory factor 1 (NRF-1), which in turn promote the synthesis of mitochondrial proteins and the replication of mitochondrial DNA. esmed.org In the brains of old rats, LAC supplementation was found to restore the levels of PGC-1β, another coactivator involved in mitochondrial biogenesis, to those of younger rats. nih.gov

The voltage-dependent anion channel (VDAC) is a crucial protein in the outer mitochondrial membrane that controls the flux of ions and metabolites between the mitochondria and the rest of the cell. nih.govnih.gov VDAC's permeability is a regulated process, and its modulation can impact cellular metabolism and apoptosis. nih.govrjraap.com While direct regulation of VDAC expression by L-Acetylcarnitine is not extensively documented, the broader context of mitochondrial membrane dynamics is relevant. VDAC's function is influenced by its interaction with other proteins like hexokinase and tubulin, and its gating properties are subject to regulation by various factors, including membrane potential. nih.govresearchgate.net The closure of VDAC can restrict the exchange of ATP and ADP, leading to mitochondrial dysfunction. researchgate.net

Epigenetic Regulatory Mechanisms of L-Acetylcarnitine

Beyond its mitochondrial roles, L-Acetylcarnitine is emerging as a key player in epigenetic regulation, particularly through its contribution to histone acetylation.

L-Acetylcarnitine serves as a significant donor of acetyl groups for the acetylation of histones, a fundamental epigenetic modification that influences gene expression. nih.govresearchgate.net Acetylcarnitine formed within the mitochondria can be transported to the cytosol and subsequently into the nucleus. nih.gov In the nucleus, the enzyme carnitine acetyltransferase (CAT) converts acetylcarnitine back to acetyl-CoA. researchgate.net This nuclear pool of acetyl-CoA is then utilized by histone acetyltransferases (HATs) to acetylate histone proteins, such as at the lysine (B10760008) 27 residue of histone H3 (H3K27). nih.gov

This process of histone acetylation neutralizes the positive charge of lysine residues, leading to a more open chromatin structure and facilitating the access of transcription factors to DNA, thereby promoting gene transcription. researchgate.netnih.gov Studies have shown that LAC administration can increase the levels of acetylated H3K27, particularly at the promoter regions of specific genes, such as the Grm2 gene which encodes for the metabotropic glutamate (B1630785) receptor 2. xcessbio.comnih.gov This epigenetic mechanism underscores the ability of LAC to influence gene expression programs and cellular function. nih.govnih.gov The carnitine shuttle, therefore, provides a direct link between mitochondrial metabolism and nuclear gene regulation through histone acetylation. biorxiv.orgbiorxiv.org

Research Findings on L-Acetylcarnitine's Mechanisms

| Mechanism | Key Findings | Model System | References |

| Mitochondrial Energy Metabolism | Enhances TCA cycle function by providing acetyl-CoA. | General Cellular Metabolism | xcessbio.com |

| Regulates the intramitochondrial acetyl-CoA/CoA ratio. | General Cellular Metabolism | researchgate.netnih.gov | |

| Stimulates oxygen consumption and biosynthetic function. | Perfused Rat Liver | core.ac.uk | |

| Mitochondrial Protection | Stabilizes inner mitochondrial membrane via cardiolipin interaction. | General Cellular Metabolism | researchgate.net |

| Reduces oxidative stress by preventing electron leakage. | Cell Culture | nih.gov | |

| Removes toxic acyl groups from mitochondria. | General Cellular Metabolism | researchgate.net | |

| Mitochondrial Biogenesis | Counteracts age-related decline in mitochondrial biogenesis. | Aged Rats (Brain, Muscle, Liver) | nih.govesmed.org |

| Activates the PGC-1α signaling cascade. | Aged Rat Soleus Muscle | esmed.org | |

| Restores PGC-1β levels in the aging brain. | Aged Rat Brain | nih.gov | |

| Histone Acetylation | Serves as an acetyl group donor for histone acetylation. | Cell Culture, Rodent Models | nih.govresearchgate.netnih.gov |

| Increases acetylation of H3K27 at specific gene promoters. | Rodent Models of Depression | xcessbio.comnih.gov | |

| Links mitochondrial metabolism to nuclear gene regulation. | General Cellular Metabolism | biorxiv.orgbiorxiv.org |

Modulation of Transcription Factor Activity: Nuclear Factor-KappaB (NF-κB p65/RelA) Acetylation

L-Acetylcarnitine has been shown to modulate the activity of the transcription factor Nuclear Factor-KappaB (NF-κB), specifically its p65/RelA subunit, through acetylation. nih.gov Transcription factors are proteins that bind to specific DNA sequences, controlling the rate of transcription of genetic information from DNA to messenger RNA. The NF-κB family plays a critical role in regulating immune and inflammatory responses, as well as cell growth and survival. nih.gov

The activity of NF-κB is, in part, regulated by post-translational modifications, including the acetylation of its RelA subunit. nih.gov Acetylation of specific lysine residues on RelA can influence its ability to bind DNA and interact with other proteins, thereby fine-tuning the transcriptional response. nih.gov ALCAR, by serving as an acetyl group donor, can enhance the acetylation of the p65/RelA subunit. nih.gov This increased acetylation potentiates the transcriptional activity of NF-κB. pnas.orgnih.gov This mechanism is believed to be a key driver behind some of ALCAR's observed effects, such as the upregulation of certain gene expressions. nih.gov For instance, research indicates that the acetylation of p65/RelA is a crucial step in the ALCAR-mediated induction of mGlu2 receptor gene expression. nih.gov Studies in dorsal root ganglia (DRG) cultures have demonstrated that ALCAR treatment leads to an increase in the levels of acetylated p65/RelA. nih.gov

Differential Gene Expression Regulation

The ability of L-Acetylcarnitine to modulate transcription factor activity leads to changes in the expression of various genes, contributing to its pharmacological profile.

A significant molecular action of L-Acetylcarnitine is the upregulation of the Grm2 gene, which encodes for the metabotropic glutamate receptor 2 (mGlu2). pnas.org This effect is mediated, at least in part, by the acetylation of the NF-κB p65 subunit, which in turn enhances the transcription of the Grm2 gene. pnas.orgnih.gov

Studies have demonstrated that treatment with ALCAR increases the expression of mGlu2 receptors in various parts of the nervous system, including the prefrontal cortex, hippocampus, and lumbar spinal cord. pnas.orgresearchgate.netcybermedlife.eu This upregulation has been observed in different experimental models, including those for neuropathic pain and depression. pnas.orgcybermedlife.eu The induction of mGlu2 expression by ALCAR is not immediate and requires repeated administration, suggesting a plastic change in the cellular machinery. cybermedlife.eu This upregulation is also selective, as ALCAR does not appear to affect the expression of other mGlu receptor subtypes like mGlu1a or mGlu5 to the same extent. cybermedlife.eu

The functional consequence of this increased mGlu2 expression is significant, as mGlu2 receptors play a role in modulating glutamatergic neurotransmission. researchgate.net The analgesic effects of ALCAR in models of neuropathic pain have been directly linked to this upregulation of mGlu2 receptors. cybermedlife.eu

L-Acetylcarnitine also influences the expression of Brain-Derived Neurotrophic Factor (BDNF), a key protein in the neurotrophin family that supports the survival of existing neurons and encourages the growth and differentiation of new neurons and synapses. nih.govwikipedia.org The relationship between ALCAR and BDNF is complex and appears to be linked to its effects on the glutamatergic system and histone acetylation. nih.gov

In rodent models of chronic stress, administration of ALCAR has been shown to produce antidepressant-like effects, which are associated with increased histone acetylation and subsequent expression of genes like Grm2 and the downstream target, BDNF. nih.gov Research suggests that stress can lead to decreased BDNF expression in the hippocampus, an effect that can be counteracted by some antidepressant treatments. nih.gov ALCAR's ability to modulate the glutamatergic system, in part through mGlu2 receptor upregulation, is thought to contribute to its influence on BDNF levels. nih.gov Furthermore, ALCAR has been shown to have neurotrophic activity in primary cultures of rat embryo motoneurons, protecting them from cell death and increasing the expression of receptors associated with BDNF signaling. nih.gov

L-Acetylcarnitine has been found to induce the expression of cellular stress response genes, including heat shock proteins (Hsp) and heme oxygenase-1 (HO-1). nih.gov HO-1, also known as Hsp32, is a critical enzyme in the degradation of heme and is induced by various stressors, including oxidative stress. nih.govusbio.net

Studies in aged rats have shown that while the expression of HO-1 is upregulated with age, treatment with ALCAR can lead to a further increase in its expression. nih.gov This induction of HO-1 is thought to be a protective mechanism against cellular stress. nih.gov The induction of HO-1 has been linked to various cellular effects, including potential antitumor activity through its byproduct, carbon monoxide, which can suppress the activity of heat shock protein 90 (Hsp90). nih.gov The induction of both HO-1 and Hsp70 can also be triggered by signals like an increase in intracellular calcium. nih.gov

The induction of HO-1 expression by L-Acetylcarnitine is believed to involve the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. nih.gov The Nrf2 pathway is a primary regulator of cellular defense mechanisms against oxidative stress, inflammation, and other cellular insults. nih.gov

L-Acetylcarnitine also exerts its effects through the modulation of Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ), a transcription factor belonging to the nuclear receptor superfamily. archivesofmedicalscience.com PPAR-γ is involved in the regulation of various physiological processes, including inflammation and metabolism. archivesofmedicalscience.com

Studies have shown that ALCAR can positively modulate PPAR-γ expression. archivesofmedicalscience.com In a model of lipopolysaccharide-induced depression, ALCAR treatment was found to increase the levels of PPAR-γ. archivesofmedicalscience.com This upregulation of PPAR-γ is associated with the inhibition of pro-inflammatory pathways, such as those involving NF-κB. archivesofmedicalscience.com Ligand activation of PPAR-γ can attenuate mitochondrial dysfunction, neuronal death, oxidative stress, and inflammation. archivesofmedicalscience.com Furthermore, L-carnitine has been demonstrated to ameliorate liver inflammation by regulating PPAR-γ signaling in a manner dependent on carnitine palmitoyltransferase I (CPT I). nih.gov In aged rats, ALCAR treatment has been shown to activate the PPAR-γ coactivator-dependent signaling cascade of mitochondrial biogenesis. nih.gov

Regulation of xCT Subunit Expression

While direct regulation of the xCT subunit of the cystine/glutamate antiporter (system x_c_⁻) by L-Acetylcarnitine has not been definitively established, evidence suggests a potential indirect influence through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. nih.govnih.gov Nrf2 is a critical transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes by binding to the antioxidant response element (ARE) in their promoter regions. mdpi.com

System x_c_⁻, which is composed of the light chain subunit xCT (SLC7A11) and the heavy chain subunit 4F2hc (SLC3A2), mediates the cellular uptake of cystine in exchange for glutamate. frontiersin.orgnih.gov This process is crucial for the synthesis of the major intracellular antioxidant, glutathione (B108866) (GSH), thereby protecting cells from oxidative stress. frontiersin.orgnih.gov Notably, the expression of xCT itself can be regulated by the Nrf2 pathway. nih.govmdpi.com

Studies have shown that L-Acetylcarnitine can induce the Nrf2 pathway, leading to the upregulation of downstream target genes. nih.govnih.gov For instance, research in rats has demonstrated that ALCAR administration leads to neuroprotection in hypoxic conditions through an ERK1/2-Nrf2-mediated mechanism. nih.gov This activation of Nrf2 by L-Acetylcarnitine could, in turn, enhance the expression of the xCT subunit, thereby increasing the cell's capacity for glutathione synthesis and bolstering its defenses against oxidative damage.

Impact on Other Cytoprotective Gene Expression

Beyond its potential influence on the xCT subunit, L-Acetylcarnitine has been shown to directly modulate the expression of several other cytoprotective genes, contributing to its neuroprotective effects.

A study investigating the effects of chronic L-Acetylcarnitine treatment in the rat brain identified the upregulation of several key genes:

Prostaglandin (B15479496) D2 synthase: This enzyme is involved in the production of prostaglandin D2, which has been shown to have anti-inflammatory and neuroprotective properties. nih.govwikipedia.org

Brain-specific Na+-dependent inorganic phosphate (B84403) transporter: This transporter plays a role in maintaining phosphate homeostasis in the brain, which is essential for numerous cellular processes, including energy metabolism and signal transduction. nih.gov

Cytochrome b oxidase, bc1 complex: As a component of the mitochondrial electron transport chain, the upregulation of this complex suggests an enhancement of mitochondrial respiration and energy production. nih.gov

Conversely, the same study found that L-Acetylcarnitine treatment led to the downregulation of ferritin-H , a protein involved in iron storage. nih.gov While seemingly counterintuitive, the precise regulation of iron metabolism is critical in the brain, as excess iron can contribute to oxidative stress.

These findings suggest that L-Acetylcarnitine orchestrates a complex and targeted regulation of gene expression to enhance cellular defense mechanisms and maintain cerebral homeostasis. nih.gov

Neurotransmitter System Modulation by L-Acetylcarnitine

L-Acetylcarnitine significantly impacts the function of several major neurotransmitter systems in the brain, contributing to its effects on cognition and mood.

Cholinergic System Enhancement: Acetylcholine (B1216132) Synthesis and Choline (B1196258) Acetyltransferase (ChAT) Activity

L-Acetylcarnitine plays a crucial role in enhancing the cholinergic system, primarily by serving as a precursor for the synthesis of acetylcholine (ACh). nih.govnih.govresearchgate.net The acetyl group from L-Acetylcarnitine can be transferred to coenzyme A to form acetyl-CoA, a key substrate for the enzyme choline acetyltransferase (ChAT), which then synthesizes ACh from choline and acetyl-CoA. researchgate.netnih.gov

Research has demonstrated that L-Acetylcarnitine administration can lead to:

Increased Acetylcholine Synthesis: Studies in aging rats have shown that chronic ALCAR administration enhances acetylcholine synthesis in cortical synaptosomes. nih.gov

Enhanced Choline Acetyltransferase (ChAT) Activity: L-Acetylcarnitine treatment has been found to increase ChAT activity in the hippocampus and frontal cortex of rats, particularly in models of neurodegeneration. uniprot.orgwikipedia.orgjhu.edu This effect may be linked to an increase in nerve growth factor (NGF) levels, which supports the survival and function of cholinergic neurons. uniprot.orgjhu.edunih.gov

| Finding | Model System | Key Outcome | References |

|---|---|---|---|

| Increased Acetylcholine Synthesis | Aging Rats | Enhanced ACh synthesis in cortical synaptosomes. | nih.gov |

| Increased Choline Acetyltransferase (ChAT) Activity | Rats with Fimbria-Fornix Transection | Restored ChAT activity in the hippocampus. | wikipedia.org |

| Increased ChAT Activity and NGF Levels | Aged Rats | Increased ChAT activity in the CNS and prevention of age-associated loss. | uniprot.orgjhu.edunih.gov |

Glutamatergic System Modulation: Influence on NMDA Receptors and Glutamate Release

L-Acetylcarnitine exerts a modulatory influence on the glutamatergic system, which is critical for synaptic plasticity, learning, and memory. Its effects are multifaceted, involving both receptor modulation and regulation of glutamate release. nih.govnih.gov

NMDA Receptor Modulation: Aging is associated with a decrease in the density of N-methyl-D-aspartate (NMDA) receptors in the hippocampus. Studies in aged rats have shown that chronic treatment with L-Acetylcarnitine can attenuate this age-related loss of NMDA binding sites. Furthermore, a single dose of ALCAR in old rats was found to increase the maximum density (Bmax) of NMDA receptors.

Glutamate Release: L-Acetylcarnitine can modulate the release of glutamate. nih.govnih.gov By influencing glutamate levels, it can affect synaptic transmission and neuronal excitability. nih.gov Some research suggests that ALCAR can help to normalize glutamatergic transmission, which may be dysregulated in various neurological conditions.

| Mechanism | Model System | Observed Effect | References |

|---|---|---|---|

| NMDA Receptor Density | Aged Rats | Attenuated age-related loss of hippocampal NMDA receptors with chronic treatment and increased Bmax with a single dose. | |

| Glutamate Release | General | Modulates the biosynthesis and release of glutamate. | nih.govnih.gov |

| mGlu2 Receptor Upregulation | Mouse models of pain | Analgesic effects are associated with the upregulation of metabotropic glutamate receptor 2 (mGlu2). |

Dopaminergic System Regulation

L-Acetylcarnitine has been shown to positively influence the dopaminergic system, which is involved in motor control, motivation, and reward.

In aged mice, long-term administration of L-Acetylcarnitine was found to:

Increase Dopamine (B1211576) Release: ALCAR increased the electrically evoked release of dopamine from striatal tissue. frontiersin.org

Counteract Age-Related Receptor Decline: It diminished the age-related reduction in the number of D1 dopamine receptors in the striatum. frontiersin.org

These findings suggest that L-Acetylcarnitine can have a positive impact on the age-related decline in dopaminergic function. frontiersin.org

GABAergic System Modulation

L-Acetylcarnitine can also modulate the GABAergic system, the primary inhibitory neurotransmitter system in the brain.

Studies have shown that systemic administration of L-Acetylcarnitine can lead to a dose-dependent increase in the levels of gamma-aminobutyric acid (GABA) in the substantia nigra of mice. Furthermore, research on cultured neuronal networks suggests that L-carnitine can modulate cortical electrical spike activity, at least in part, through the activation of GABA_A receptors. The acetylated form, ALCAR, can also be incorporated into GABA, suggesting it can serve as a precursor for this inhibitory neurotransmitter. nih.gov

Antioxidant and Anti-inflammatory Mechanisms of L-Acetylcarnitine

L-Acetylcarnitine (hydrochloride) (ALCAR) demonstrates significant antioxidant and anti-inflammatory properties through a variety of molecular and cellular pathways. These mechanisms collectively contribute to its protective effects against cellular damage induced by oxidative stress and inflammation.

Direct and Indirect Antioxidant Properties

ALCAR's antioxidant capabilities are multifaceted, involving the direct scavenging of harmful reactive molecules and the enhancement of the body's own antioxidant defense systems.

L-Acetylcarnitine has been shown to effectively reduce the levels of reactive oxygen species (ROS) and mitigate lipid peroxidation, a key process in cellular damage. In studies involving arsenic-induced oxidative stress in rats, co-administration of ALCAR significantly suppressed the oxidative damage. nih.gov This was evidenced by a reduction in thiobarbituric acid-reactive substances (TBARS), which are markers of lipid peroxidation. nih.gov Similarly, in models of lipopolysaccharide (LPS)-induced neuroinflammation, ALCAR treatment led to the inhibition of excessive ROS production. nih.gov Furthermore, in human fibroblasts subjected to iron overload, a condition known to generate free radicals, ALCAR in combination with lipoic acid was highly effective in attenuating the iron-mediated increase in oxidants. nih.gov

Research has also demonstrated ALCAR's ability to decrease malondialdehyde (MDA) activity, another indicator of lipid peroxidation. nih.gov This protective effect against lipid peroxidation helps to maintain the integrity of cellular membranes and protect them from oxidative damage. researchgate.net

A significant aspect of L-Acetylcarnitine's antioxidant action is its ability to bolster the activity of the body's primary antioxidant enzymes. In animal models of atherosclerosis, administration of ALCAR enhanced the activities of superoxide (B77818) dismutase (SOD) and glutathione peroxidase (GSH-Px). nih.gov Similarly, in rats exposed to arsenic, ALCAR treatment counteracted the suppression of SOD and catalase (CAT) activity. nih.gov L-carnitine has also been observed to promote SOD and CAT activity and expression in human liver cells, protecting them from hydrogen peroxide-induced cytotoxicity. nih.gov

The fundamental role of these enzymes is to neutralize harmful reactive oxygen species. nih.gov SOD converts superoxide anions into hydrogen peroxide, which is then broken down into water and oxygen by catalase and glutathione peroxidase, thus preventing further cellular damage. nih.gov

The table below summarizes the effect of L-Acetylcarnitine on key antioxidant enzymes based on experimental findings.

| Enzyme | Effect of L-Acetylcarnitine Administration | Experimental Model |

| Superoxide Dismutase (SOD) | Increased activity | Atherosclerotic rats, Arsenic-exposed rats |

| Glutathione Peroxidase (GSH-Px) | Increased activity | Atherosclerotic rats |

| Catalase (CAT) | Increased activity | Arsenic-exposed rats, Human hepatocytes |

L-Acetylcarnitine plays a crucial role in maintaining the levels of glutathione (GSH), a vital intracellular antioxidant. nih.gov In studies on arsenic-induced toxicity, ALCAR helped to maintain the content of sulfhydryl groups, which are indicative of GSH levels. nih.gov Research on thioredoxin 2-deficient cells revealed that ALCAR effectively suppressed the marked decrease in cellular glutathione levels in both the cytosol and mitochondria that occurs under conditions of oxidative stress. nih.gov

The thioredoxin (Trx) system is another key antioxidant system in the body. nih.govmdpi.com ALCAR has been found to suppress apoptosis in thioredoxin 2-deficient cells, suggesting a supportive role for ALCAR in conditions of a compromised thioredoxin system. nih.gov It appears to suppress oxidative stress in and around the mitochondria, thereby preventing the mitochondrial signaling pathway that leads to apoptosis. nih.gov

While direct studies on the iron-chelating properties of L-Acetylcarnitine are limited, the broader L-carnitine molecule has been suggested to possess such capabilities. researchgate.net This is significant because excess iron can participate in the generation of highly reactive hydroxyl radicals through the Fenton reaction, leading to oxidative damage. nih.govcapes.gov.br By chelating iron, L-carnitine and its derivatives can prevent this harmful reaction from occurring. researchgate.netnih.gov In iron-overloaded human fibroblasts, the combination of ALCAR and lipoic acid demonstrated a superior antioxidant effect, which may be partly attributable to the management of iron-induced oxidative stress. nih.gov

Suppression of Pro-inflammatory Pathways

L-Acetylcarnitine exhibits potent anti-inflammatory effects by intervening in key pro-inflammatory signaling pathways. In animal models of atherosclerosis, ALCAR significantly reduced the mRNA and protein levels of several inflammatory markers in aortic and heart tissues. nih.gov These markers include tumor necrosis factor-alpha (TNF-α), inducible nitric oxide synthase (iNOS), interleukin-1 beta (IL-1β), and C-reactive protein (CRP). nih.gov

Furthermore, in a rat model of lipopolysaccharide (LPS)-induced neuroinflammation, ALCAR was shown to confer neuroprotection by suppressing the Toll-like receptor 4/nuclear factor kappa B (TLR4/NFκB) pathway. nih.gov The NF-κB pathway is a central regulator of the inflammatory response, and its inhibition by ALCAR leads to a downstream reduction in the production of pro-inflammatory mediators. nih.gov L-carnitine has also demonstrated the ability to suppress the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in human corneal epithelial cells exposed to hyperosmotic stress. arvojournals.org

The table below details the pro-inflammatory markers and pathways that are suppressed by L-Acetylcarnitine.

| Pro-inflammatory Marker/Pathway | Effect of L-Acetylcarnitine Administration | Experimental Model |

| TNF-α | Decreased expression/production | Atherosclerotic rats, Human corneal epithelial cells |

| iNOS | Decreased expression | Atherosclerotic rats |

| IL-1β | Decreased expression/production | Atherosclerotic rats, Human corneal epithelial cells |

| CRP | Decreased expression | Atherosclerotic rats |

| TLR4/NFκB Pathway | Suppression | Lipopolysaccharide (LPS)-induced neuroinflammation in rats |

| IL-6 | Decreased production | Human corneal epithelial cells |

Attenuation of NF-κB Signaling

The role of L-Acetylcarnitine in nuclear factor-kappa B (NF-κB) signaling is complex. Some research indicates that ALC can act as a donor of acetyl groups, leading to the acetylation of the p65 subunit of NF-κB. nih.govnih.gov This acetylation at lysine 310 may enhance the transcriptional activity of NF-κB, which is involved in processes like neurogenesis. nih.gov In contrast, other studies have demonstrated an inhibitory effect on NF-κB. For instance, L-carnitine has been shown to suppress NF-κB activity in lipopolysaccharide (LPS)-stimulated macrophage cell lines. nih.gov This suppression is part of a mechanism that blocks pathways essential for the induction of inflammatory mediators. ffhdj.com This suggests that the effect of ALC on NF-κB may be context-dependent, potentially promoting certain transcriptional activities while attenuating broader inflammatory responses.

Reduction of Pro-inflammatory Cytokines (e.g., TNF-α, IL-1β, CRP)

A significant aspect of ALC's anti-inflammatory profile is its ability to reduce the expression and levels of pro-inflammatory cytokines. In a study on atherosclerotic rats, administration of ALC was found to significantly decrease the mRNA and protein levels of Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and C-reactive protein (CRP) in both aortic and cardiac tissues. nih.gov Similarly, in hemodialysis patients, a daily supplement of L-carnitine led to a noteworthy decrease in serum levels of CRP and Interleukin-6 (IL-6), another pro-inflammatory cytokine. nih.gov These findings underscore ALC's potential to mitigate inflammatory conditions by downregulating key cytokine mediators.

| Study Focus | Model | Key Findings on Pro-inflammatory Cytokines | Reference |

| Atherosclerosis | Wister Rats | Significant reduction in TNF-α, IL-1β, and CRP mRNA and protein expression in aorta and heart tissues. | nih.gov |

| Inflammation in Hemodialysis | Human Patients | Significant decrease in serum CRP and IL-6 levels after 12 weeks of L-carnitine supplementation. | nih.gov |

Inhibition of iNOS Expression

L-Acetylcarnitine has been shown to inhibit the expression of inducible nitric oxide synthase (iNOS), an enzyme responsible for the production of nitric oxide (NO), a key mediator in inflammation. In a study using a murine macrophage cell line, L-carnitine suppressed iNOS protein expression at the transcriptional level. nih.gov Further research in primary cultured rat hepatocytes demonstrated that L-carnitine inhibits the induction of iNOS, thereby reducing NO production. ffhdj.com In a model of atherosclerosis, ALC also reduced the expression of iNOS in the aorta and heart tissues of rats. nih.gov

| Study Model | Effect of L-carnitine/ALC on iNOS | Outcome | Reference |

| Murine Macrophage Cell Line (RAW 264.7) | Suppressed iNOS protein expression at the transcriptional level. | Reduced nitric oxide production. | nih.gov |

| Primary Cultured Rat Hepatocytes | Inhibited the induction of iNOS mRNA synthesis. | Reduced nitric oxide production. | ffhdj.com |

| Atherosclerotic Rats | Reduced iNOS expression in aortic and heart tissues. | Anti-inflammatory effect. | nih.gov |

Modulation of NLRP3 Inflammasome Pathway

The NLRP3 inflammasome is a multi-protein complex that, when activated, triggers the release of pro-inflammatory cytokines IL-1β and IL-18. Research has indicated that ALC can modulate this pathway. In a study on nonalcoholic steatohepatitis (NASH), pretreatment with acetyl-L-carnitine was found to reverse the activation of the NLRP3 inflammasome and the subsequent pyroptotic cascade in primary hepatocytes. nih.gov This suggests that ALC can interfere with the signaling cascade that leads to the maturation and release of key inflammatory cytokines.

Neurotrophic and Neuroprotective Effects of L-Acetylcarnitine

L-Acetylcarnitine demonstrates significant neurotrophic and neuroprotective properties, contributing to the health and resilience of the nervous system. These effects are mediated through its influence on nerve growth factors and its direct impact on neuronal repair and regeneration.

Modulation of Nerve Growth Factor (NGF) and its Receptors

L-Acetylcarnitine has been shown to modulate the activity of Nerve Growth Factor (NGF), a crucial protein for the survival and maintenance of neurons. nih.gov Studies have demonstrated that ALC can prevent the age-related reduction in NGF binding in the central nervous system. nih.govjohnshopkins.edu In PC12 cells, a model for neuronal cells, treatment with ALC increased the binding of NGF and the expression of the p75 NGF receptor (p75NGFR) at both the protein and mRNA levels. nih.govresearchgate.net Furthermore, in aged rats, ALC treatment was found to abolish the age-associated decrease in p75NGFR mRNA levels in the basal forebrain, suggesting a neuroprotective effect at the level of gene transcription. johnshopkins.edu This modulation of NGF and its receptors is a key mechanism behind ALC's neurotrophic capabilities.

| Experimental Model | Effect of L-Acetylcarnitine | Significance | Reference |

| PC12 Cells | Increased equilibrium binding of NGF and expression of p75NGFR. | Suggests a direct action on NGF receptor expression. | nih.govresearchgate.net |

| Aged Rats | Abolished age-associated reduction of p75NGFR mRNA levels in the basal forebrain. | Indicates a neuroprotective effect at the transcriptional level. | johnshopkins.edu |

Influence on Neuronal Repair and Nerve Fiber Regeneration

L-Acetylcarnitine has a demonstrable positive influence on the repair of neurons and the regeneration of nerve fibers. In experimental models of nerve injury, such as sciatic nerve division in rats, ALC treatment has been shown to significantly improve nerve regeneration and target organ reinnervation. nih.gov This includes an increase in the number of regenerating nerve fibers and an improvement in the morphological quality of regeneration. nih.gov In clinical studies involving patients with diabetic neuropathy, treatment with ALC has been associated with improvements in nerve fiber regeneration, as evidenced by morphometric analysis of sural nerve biopsies. diabetesjournals.orgnih.gov This regenerative capacity is a critical component of its therapeutic potential in conditions involving nerve damage.

| Study Type | Model/Population | Key Findings on Nerve Regeneration | Reference |

| Preclinical Study | Rats with sciatic nerve division | Increased number and improved quality of regenerating nerve fibers; enhanced target organ reinnervation. | nih.gov |

| Clinical Trial | Patients with diabetic neuropathy | Significant improvements in sural nerve fiber numbers and regenerating nerve fiber clusters. | diabetesjournals.orgnih.gov |

| Pilot Study | HIV-infected patients with antiretroviral-associated neuropathy | Increased sensory fiber area in the epidermis and dermis after 6-12 months of treatment. | jwatch.org |

Anti-apoptotic Activity in Various Cell Types

L-Acetylcarnitine exerts significant anti-apoptotic effects across a diverse range of cell types by modulating mitochondrial pathways and gene expression. In primary cultured neurons from the cerebral cortex, striatum, and thalamus subjected to serum deprivation, ALC promotes neuronal survival and maintains mitochondrial activity. nih.gov It mitigates the characteristic markers of apoptosis, including DNA fragmentation, nuclear condensation, and the release of histone-DNA complexes into the cytoplasm. nih.gov This neuroprotective effect is concentration-dependent and is fundamental to its ability to prevent brain damage in ischemic models. nih.govjst.go.jp

The anti-apoptotic mechanism of ALC is often linked to its ability to improve mitochondrial function and suppress oxidative stress. researchgate.net In various cell lines, the anti-apoptotic effects of ALC involve the modulation of the Bcl-2 family of proteins. patientpop.com For instance, ALC treatment can activate anti-apoptotic Bcl family members, which in turn helps to preserve mitochondrial integrity and prevent the release of pro-apoptotic factors like cytochrome c. patientpop.com

Beyond neurons, ALC has demonstrated anti-apoptotic properties in other cell types, including lymphocytes, hepatocytes, and myocytes. patientpop.com In cancer cell lines, its role can be complex. Studies on prostate cancer cells (PC-3, DU-145, LNCaP, 22Rv1) show that ALC can reduce proliferation and induce apoptosis, hindering the production of pro-inflammatory cytokines that may support a pro-cancer environment. nih.gov Similarly, in colorectal cancer cells (HCT 116 and HT-29), ALC treatment leads to an increase in both early and late apoptosis. nih.gov This suggests that ALC's effect on apoptosis can be context-dependent, potentially targeting pathological cells while protecting healthy ones.

Table 1: Research Findings on the Anti-apoptotic Activity of L-Acetylcarnitine

| Cell Type | Model/Condition | Key Findings | Mechanism of Action | Reference(s) |

|---|---|---|---|---|

| Primary Rat Neurons (Cortex, Striatum, Thalamus) | Serum Deprivation | Promoted neuronal survival and mitochondrial activity; attenuated DNA fragmentation and nuclear condensation. | Decreased histone-DNA release into the cytoplasm, indicating inhibition of apoptosis. | nih.govjst.go.jp |

| Human Colorectal Cancer Cells (HCT 116, HT-29) | In Vitro Culture | Reduced cell viability; increased early and late apoptosis. | Promoted mitophagy-related cell death and activation of AMPK signaling. | nih.gov |

| Human Prostate Cancer Cells (PC-3, DU-145, etc.) | In Vitro Culture & Xenograft | Reduced cell proliferation and induced apoptosis. | Hindered production of pro-inflammatory cytokines (TNF-α, IFN-γ). | nih.gov |

| Mouse Fibroblasts | In Vitro Culture | Reduced apoptosis. | Decreased cytochrome c release and caspase-3 immunoreactivity. | patientpop.com |

| Various (Neurons, Myocytes, Hepatocytes, Lymphocytes) | General | Exerts modulatory functions in apoptosis. | Reduces apoptosis through the mitochondrial pathway; activates anti-apoptotic Bcl family members. | patientpop.com |

Protection Against Excitotoxicity

Excitotoxicity, a pathological process where excessive stimulation by neurotransmitters like glutamate leads to neuronal damage and death, is a key factor in both acute brain injury and chronic neurodegenerative diseases. L-Acetylcarnitine provides significant protection against this phenomenon. researchgate.net

In primary cultures of rat cortical neurons, ALC demonstrates a capacity to inhibit both immediate and delayed cell death following exposure to the excitotoxic glutamate receptor agonist, N-methyl-D-aspartate (NMDA). researchgate.net This protective effect is observed even under physiological conditions that include the presence of magnesium, a natural antagonist of the NMDA receptor. researchgate.net Early studies often used conditions designed to maximize excitotoxicity, such as omitting magnesium and adding the co-agonist glycine, but ALC's efficacy under more physiologically relevant conditions underscores its potential therapeutic relevance. researchgate.net

The precise mechanisms for this protection are multifaceted. One possibility is the inhibition of secondary events that follow receptor activation. researchgate.net ALC may also prevent NMDA receptor-mediated activation of the MAP-kinase pathway, a signaling cascade involved in cell death processes. jst.go.jp By attenuating these downstream pathways, ALC helps preserve neuronal integrity in the face of excessive glutamatergic stimulation. jst.go.jpresearchgate.net

Table 2: Research Findings on L-Acetylcarnitine's Protection Against Excitotoxicity

| Cell Type | Excitotoxic Agent | Experimental Conditions | Key Findings | Reference(s) |

|---|---|---|---|---|

| Primary Rat Cortical Neurons | NMDA (N-methyl-D-aspartate) | Presence of physiological magnesium (~1 mM), absence of added glycine. | Significantly inhibited both acute and delayed neuronal cell death. | researchgate.net |

| Primary Rat Hippocampal Neurons | Glutamate | Omission of magnesium, inclusion of glycine. | Inhibited neuronal cell death. | researchgate.net |

| Cerebellar Neurons in Culture | NMDA | Not specified | Prevents NMDA receptor-mediated activation of MAP-kinase. | jst.go.jp |

Role in Cellular Stress Response and Redox Homeostasis

L-Acetylcarnitine is a critical modulator of the cellular stress response, enhancing the cell's ability to cope with oxidative and metabolic challenges. nih.gov Its action is deeply connected to maintaining redox homeostasis, the balance between oxidants and antioxidants. Aging and neurodegenerative diseases are often associated with increased production of reactive oxygen species (ROS), which can damage macromolecules and lead to cell death. nih.gov

ALC helps counter this by up-regulating a network of protective genes known as vitagenes. nih.gov This network includes heat shock proteins (HSPs), such as Hsp70, which act as molecular chaperones to preserve and repair protein conformation, establishing a cytoprotective state. patientpop.com In vivo studies show that treatment with ALC induces the expression of Hsp72 (the inducible form of Hsp70) in the rat brain. patientpop.com

Furthermore, ALC directly impacts redox balance by bolstering antioxidant defenses and mitigating oxidative damage. In models of atherosclerosis, ALC administration significantly enhanced the activities of key antioxidant enzymes like superoxide dismutase (SOD) and glutathione peroxidase (GSH-Px) while decreasing levels of malondialdehyde (MDA), a marker of lipid peroxidation. nih.gov It also contributes to the production of glutathione (GSH), a primary cellular antioxidant. nih.gov This is achieved by providing its acetyl group for the synthesis of acetyl-CoA, which indirectly supports GSH levels and helps restore the crucial GSH to GSSG (oxidized glutathione) ratio. patientpop.comnih.gov

Table 3: Research Findings on L-Acetylcarnitine's Role in Stress Response and Redox Homeostasis

| Model System | Stressor/Condition | Key Findings on Stress Response | Key Findings on Redox Homeostasis | Reference(s) |

|---|---|---|---|---|

| Rat Brain (In Vivo) | Aging | Induces up-regulation of Hsp72 (inducible Hsp70) and gamma 14-3-3 protein. | Contributes to protection from macromolecular oxidation. | patientpop.com |

| Atherosclerotic Rats | High-fat diet, Vitamin D3, vascular injury | Reduced expression of inflammatory factors (TNF-α, IL-1β, iNOS). | Enhanced SOD and GSH-Px activities; decreased MDA levels. | nih.gov |

| Canine Cardiac Arrest Model | Ischemia/Reperfusion | Not specified | Significantly reduced levels of protein carbonyl groups (a marker of oxidative injury) in the brain. | researchgate.net |

| General Cellular Models | Oxidative Stress | Modulates the heat shock response. | Up-regulates vitagenes; contributes acetyl groups for glutathione (GSH) production. | nih.gov |

Membrane Stabilization and Restoration

L-Acetylcarnitine plays a role in maintaining the structural integrity and fluidity of cellular membranes, which is essential for their proper function. nih.govnih.gov This includes both the outer plasma membrane and the inner mitochondrial membrane. nih.govnih.gov

Table 4: Research Findings on L-Acetylcarnitine's Effect on Membrane Stabilization

| Membrane Type | Model System | Key Findings | Proposed Mechanism | Reference(s) |

|---|---|---|---|---|

| Human Erythrocyte Membrane | Resealed Erythrocyte Ghosts | Increased membrane stability under high shear stress; no change in deformability or lipid order. | Specific interaction with cytoskeletal proteins. | researchgate.net |

| Brain Microsomal Membranes | Rat Brain Microsomes & Liposomes | Exerted a mild but statistically significant fluidifying effect (decreased fluorescence anisotropy). | Counteracts viscosity changes from lipid peroxidation. | nih.gov |

| Mitochondrial Membrane | General (Contusion Spinal Cord Injury, Aging) | Constituent of the inner mitochondrial membrane; helps maintain membrane potential. | Facilitates uptake of acetyl-CoA for energy production; provides substrates for phospholipid synthesis. | nih.gov |

| General Cell Membranes | Theoretical Models | May play a direct role in membrane stabilization. | Amphiphilic nature allows interaction with surface charges on membrane phospholipids (B1166683) and proteins. | nih.gov |

Modulation of Synaptic Plasticity and Morphology

Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is the cellular basis of learning and memory. L-Acetylcarnitine positively modulates synaptic structure and function, particularly in brain regions critical for cognition, such as the hippocampus. unimib.it

Chronic administration of ALC to rats from a young age had significant effects on the morphology of hippocampal synapses. jst.go.jp In older, 22-month-old rats, ALC treatment prevented the age-related decrease in synaptic numeric density (Nv) and surface density (Sv). jst.go.jp Across all age groups studied (6, 12, and 22 months), ALC-treated rats showed a significant increase in the number of synapses and a decrease in their average size (S) compared to controls. jst.go.jp This shift towards a higher number of smaller synapses is interpreted as a positive modulation of synaptic structural dynamics, likely driven by improved energy provision at nerve terminals. jst.go.jp

ALC's role extends to the molecular level of synaptic function. It is an emerging epigenetic modulator that acts as a donor of acetyl groups for the acetylation of histone proteins, which can regulate the expression of genes involved in brain plasticity. unimib.it Furthermore, ALC is a precursor for the synthesis of acetylcholine, a key neurotransmitter in learning, memory, and attention. nih.gov By providing acetyl-CoA for acetylcholine synthesis, ALC supports cholinergic neurotransmission, which is essential for triggering hippocampal and cortical synaptic plasticity. nih.gov

Table 5: Research Findings on L-Acetylcarnitine's Modulation of Synaptic Plasticity and Morphology

| Brain Region | Model System | Parameter Measured | Key Findings in ALC-Treated vs. Control | Reference(s) |

|---|---|---|---|---|

| Hippocampus (Dentate Gyrus) | Aged Rats (6, 12, 22 months) | Synaptic Numeric Density (Nv) | Increased significantly at all ages. | jst.go.jp |

| Synaptic Average Area (S) | Decreased significantly at all ages. | jst.go.jp | ||

| Synaptic Surface Density (Sv) | Showed lifespan constancy (prevented age-related decrease). | jst.go.jp | ||

| Hippocampus and Prefrontal Cortex | Rodent Models of Depression | General Plasticity | Leads to rapid regulation of plasticity in these areas. | unimib.it |

| General Synaptic Function | Cellular Models | Acetylcholine Synthesis | Provides acetyl-CoA groups, supporting the synthesis of this key neurotransmitter. | nih.gov |

Preclinical Research Models and Methodologies in L Acetylcarnitine Hydrochloride Studies

In Vitro Experimental Systems

In vitro models are crucial for dissecting the molecular and cellular effects of L-Acetylcarnitine in a controlled environment.

Cultured neuronal and glial cells are fundamental tools for studying the direct effects of L-Acetylcarnitine on the nervous system.

Rat Brain Cells and Primary Cortical Neurons: Studies using primary cultures of rat cortical neurons have demonstrated the neuroprotective effects of L-carnitine against oxygen-glucose deprivation (OGD), an in vitro model of ischemic injury. e-cep.org Treatment with L-carnitine was found to increase cell viability, decrease the release of lactate (B86563) dehydrogenase (a marker of cell damage), reduce the formation of reactive oxygen species, and inhibit apoptosis. e-cep.org In these models, L-Acetylcarnitine has been shown to inhibit both acute and delayed cell death following exposure to the excitotoxic glutamate (B1630785) antagonist NMDA. nih.gov Furthermore, research on adult rat sensory neurons in primary cultures indicates that L-Acetylcarnitine significantly increases their survival time. nih.gov

Astrocytes: While direct studies on L-Acetylcarnitine's effects on isolated astrocyte cultures are less common in the provided results, the interplay between neurons and glia is a critical aspect of its neuroprotective mechanisms.

Dorsal Root Ganglia (DRG) Cultures: In cultures of aged dorsal root ganglia from 24-month-old rats, L-Acetylcarnitine attenuated the rate of neuronal mortality, nearly doubling the number of surviving neurons after two weeks compared to untreated controls. nih.gov This suggests a role for L-Acetylcarnitine in promoting the health and survival of aging peripheral neurons. nih.gov

To understand the broader systemic effects of L-Acetylcarnitine, various non-neuronal cell lines are employed.

Fibroblasts: Studies on mouse fibroblasts have been used to investigate the cellular uptake and metabolic effects of L-carnitine. nih.gov

Myocytes: In vitro studies on C2C12 myoblasts, a mouse muscle cell line, have shown that L-carnitine can accelerate the formation of myotubes and induce morphological changes indicative of hypertrophy. nih.gov It also appears to activate cellular signaling pathways involved in preventing muscle atrophy and defending against oxidative stress. nih.gov

Hepatocytes: While specific studies on hepatocytes and L-Acetylcarnitine were not detailed in the provided search results, the liver plays a central role in carnitine metabolism, making hepatocytes a relevant cell type for future mechanistic studies.

Animal Models for Investigating L-Acetylcarnitine (hydrochloride) Effects

Animal models are indispensable for studying the systemic and behavioral effects of L-Acetylcarnitine in a whole-organism context.

Rodent Models (Rats, Mice)

Rodents are the most commonly used animals in L-Acetylcarnitine research due to their physiological and genetic similarities to humans.

Ischemic Injury: L-Acetylcarnitine has shown neuroprotective effects in animal models of both global and focal cerebral ischemia. nih.gov For instance, in a canine cardiac arrest model, treatment with L-Acetylcarnitine significantly reduced markers of oxidative stress in the brain during reperfusion. nih.gov In rat models of chronic cerebral hypoperfusion, L-carnitine treatment improved performance in the Morris water maze, a test of spatial learning and memory. nih.gov

Neurotoxicant-Induced Models: In a rat model where neuroinflammation was induced by lipopolysaccharide (LPS), L-Acetylcarnitine provided neuroprotection by suppressing inflammatory pathways and oxidative stress. nih.gov Another model uses cuprizone (B1210641) to induce demyelination, mimicking aspects of multiple sclerosis. In this model, L-Acetylcarnitine improved motor coordination and balance, reduced free radical levels, and increased the expression of genes related to myelin production. tandfonline.commdpi.com

Aged Animals: Studies in aged rats have shown that L-Acetylcarnitine can counteract the age-related decline in the number of various receptors in the brain, including those for NMDA and nerve growth factor, thereby improving synaptic efficiency. nih.gov Supplementation with acetyl-L-carnitine (B1666533) and alpha-lipoic acid in old rats led to improved memory, increased energy levels, and better mitochondrial function. berkeley.edu

Neurodegenerative Disease Models: In a mouse model of Rett syndrome, a neurodevelopmental disorder, L-Acetylcarnitine treatment from birth improved weight gain, grip strength, activity levels, and cognitive function early in the disease course. plos.org It also rescued abnormalities in hippocampal dendritic morphology. plos.org For Alzheimer's disease, a Drosophila melanogaster (fruit fly) model expressing the amyloid-beta peptide showed that L-Acetylcarnitine helped preserve cholinergic neurons and memory. nih.gov In a mouse model of Fabry disease, L-acetyl-carnitine produced analgesic effects. nih.gov

Flinders Sensitive Line (FSL) Rats: The Flinders Sensitive Line (FSL) rats are a genetic model of depression. L-Acetylcarnitine has demonstrated rapid and long-lasting antidepressant effects in these rats. pnas.org It works by epigenetically increasing the expression of the mGlu2 receptor in the hippocampus and prefrontal cortex. pnas.orgnih.gov Notably, endogenous levels of acetylcarnitine are lower in the hippocampus and prefrontal cortex of FSL rats compared to their non-depressed counterparts. pnas.org

Chronic Unpredictable Stress Models: The chronic unpredictable stress (CUS) or chronic unpredictable mild stress (CUMS) model is an environmental model of depression. nih.govresearchgate.net In mice subjected to CUS, L-Acetylcarnitine has been shown to have antidepressant-like effects, reducing immobility time in the forced swim test. frontiersin.org It has also been found to block depressive-like behaviors caused by unpredictable chronic mild stress. nih.gov In a zebrafish model, L-Acetylcarnitine reversed anxiety-like behavior and oxidative damage induced by unpredictable chronic stress. nih.gov

Metabolic Disorder Models (e.g., atherosclerosis models, type 2 diabetes models in rodents)

L-Acetylcarnitine (ALCAR) has been investigated in various preclinical rodent models of metabolic disorders, including atherosclerosis and type 2 diabetes, to elucidate its potential therapeutic mechanisms.

In the context of atherosclerosis , studies have utilized models such as low-density lipoprotein receptor-deficient (LDLR−/−) mice and Wistar rats fed a high-fat diet. In LDLR−/− mice, dietary supplementation with ALCAR was found to significantly reduce plasma total cholesterol and low-density lipoprotein cholesterol (LDL-C) levels, which in turn inhibited the progression of atherosclerosis. nih.govdoaj.org The proposed mechanism involves the suppression of SREBP2-mediated cholesterol synthesis. nih.govdoaj.org Similarly, in a rat model of atherosclerosis induced by a high-fat diet, ALCAR administration demonstrated an ability to improve the pathological changes in the aorta and reduce the severity of atherosclerotic plaques. nih.gov It was observed that ALCAR mitigated lipid disorder by significantly reducing serum levels of total cholesterol (TC), triglycerides (TG), and LDL, while increasing high-density lipoprotein (HDL) levels. nih.gov Furthermore, ALCAR exhibited anti-inflammatory and antioxidant effects by reducing the expression of inflammatory markers like TNF-α, IL-1β, iNOS, and CRP, and enhancing the activities of antioxidant enzymes such as SOD and GSH-Px. nih.gov Another study involving ApoE−/− mice, a model for arteriosclerosis, showed that administration of Bifidobacterium animalis F1-7 increased intestinal levels of ALCAR, which was associated with reduced plaque areas and macrophage accumulation through the downregulation of the TLR4/NF-κB inflammatory pathway.

For type 2 diabetes , research has been conducted using models like streptozotocin (B1681764) (STZ)-induced diabetic rats and genetically diabetic or diet-induced insulin-resistant mice. In STZ-induced diabetic rats, ALCAR treatment has been shown to improve cardiac function. Specifically, it helped prevent the deterioration of myocardial contractility and improved left ventricular relaxation. plos.org It also demonstrated a protective effect against oxidative stress by reducing cardiac levels of malondialdehyde. plos.org In obese and diabetic mouse models, L-carnitine supplementation, which is metabolically related to ALCAR, improved insulin-stimulated glucose disposal and increased systemic carbohydrate oxidation. nih.gov This was associated with a significant rise in circulating levels of acetyl-carnitine. nih.gov The proposed mechanism suggests that by increasing acetyl-carnitine levels, the inhibition of glucose oxidation by high levels of acetyl-CoA is overcome. nih.gov

Interactive Data Table: Effects of L-Acetylcarnitine in Preclinical Metabolic Disorder Models

| Model | Disorder | Key Findings | Reference |

| LDLR−/− mice | Atherosclerosis | Reduced plasma total cholesterol and LDL-C; inhibited atherosclerotic progression. | nih.govdoaj.org |

| High-fat diet Wistar rats | Atherosclerosis | Improved aortic pathology; reduced serum TC, TG, LDL; increased HDL; reduced inflammatory and oxidative stress markers. | nih.gov |

| ApoE−/− mice | Atherosclerosis | Increased intestinal ALCAR levels; reduced aortic plaque area and macrophage accumulation. | |

| STZ-induced diabetic rats | Type 2 Diabetes | Improved cardiac contractility and relaxation; reduced cardiac oxidative stress. | plos.org |

| Genetically diabetic/diet-induced insulin-resistant mice | Type 2 Diabetes | Improved insulin-stimulated glucose disposal; increased carbohydrate oxidation; increased circulating acetyl-carnitine. | nih.gov |

Models of Peripheral Neuropathy and Pain

Preclinical studies have consistently demonstrated the neuroprotective and antinociceptive effects of L-Acetylcarnitine (ALCAR) in various models of peripheral neuropathy and pain. nih.govnih.gov These models are crucial for understanding the mechanisms by which ALCAR may alleviate neuropathic symptoms.

Experimental models of neuropathic pain where ALCAR has shown efficacy include:

Chemotherapy-induced neuropathy: In rodent models, co-treatment with ALCAR has been shown to significantly diminish the neurotoxic effects of chemotherapeutic agents like cisplatin (B142131) and paclitaxel. Studies have demonstrated that ALCAR can prevent and reduce the painful peripheral neuropathy induced by paclitaxel.

Streptozotocin-induced diabetic neuropathy: This model mimics the peripheral neuropathy commonly seen in diabetic patients. Research has documented the antinociceptive effect of ALCAR in this model. nih.gov

Sciatic nerve chronic constriction injury: This is a widely used surgical model of neuropathic pain. ALCAR has been shown to provide a significant antinociceptive effect even after the development of neuropathic pain in this model. nih.gov

The analgesic properties of ALCAR are attributed to several mechanisms. One key mechanism is its epigenetic action, specifically the acetylation of the p65/RelA transcription factor, which is part of the NF-κB family. nih.gov Beyond pain perception modulation, evidence suggests that ALCAR also acts as a neuroprotectant and promotes nerve regeneration. nih.gov It has been shown to have beneficial effects on nerve conduction parameters and nerve fiber regeneration in clinical trials. nih.govnih.gov

Developing Brain Models

L-Acetylcarnitine (ALCAR) has been investigated for its neuroprotective potential in preclinical models of the developing brain, particularly in the context of brain injury. nih.govnih.govresearchgate.net These studies highlight the compound's ability to mitigate cellular damage and improve functional outcomes.